Phenylephrine hydrochloride

Catalog No.
S539485
CAS No.
61-76-7
M.F
C9H13NO2.ClH
C9H14ClNO2
M. Wt
203.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylephrine hydrochloride

CAS Number

61-76-7

Product Name

Phenylephrine hydrochloride

IUPAC Name

3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride

Molecular Formula

C9H13NO2.ClH
C9H14ClNO2

Molecular Weight

203.66 g/mol

InChI

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1

InChI Key

OCYSGIYOVXAGKQ-FVGYRXGTSA-N

SMILES

CNCC(C1=CC(=CC=C1)O)O.Cl

Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)

Synonyms

(R)-3-Hydroxy-alpha-((methylamino)methyl)benzenemethanol, Metaoxedrin, Metasympatol, Mezaton, Neo Synephrine, Neo-Synephrine, Neosynephrine, Phenylephrine, Phenylephrine Hydrochloride, Phenylephrine Tannate, Tannate, Phenylephrine

Canonical SMILES

CNCC(C1=CC(=CC=C1)O)O.Cl

Isomeric SMILES

CNC[C@@H](C1=CC(=CC=C1)O)O.Cl

Ophthalmic Research

  • Pupillary Dilation

    PHCl acts as a mydriatic agent, causing pupil dilation. This facilitates various ophthalmic examinations and procedures, allowing for better visualization of the inner structures of the eye. Studies have demonstrated its effectiveness in this role. Source: Effect of Phenylephrine on the Accommodative System - PMC - NCBI:

  • Accommodation Measurement

    While PHCl dilates the pupil, it can also have a slight impact on the eye's ability to focus (accommodation). Research is ongoing to determine the optimal concentration and application methods of PHCl to achieve mydriasis with minimal impact on accommodation. Source: Revisiting the impact of phenylephrine hydrochloride on static and dynamic accommodation - PMC - NCBI:

Cardiovascular Research

  • Vasopressor

    PHCl acts as an alpha-adrenergic receptor agonist, causing blood vessel constriction and increasing blood pressure. This property makes it a potential candidate for research investigating vasopressor agents in specific scenarios. Source: Phenylephrine - StatPearls - NCBI Bookshelf:

  • Hypotension Management

    Studies have explored the use of PHCl to counteract hypotension, particularly in obstetric settings. However, its role in managing septic and neurogenic shock has been superseded by other medications due to evolving treatment protocols. Source: Phenylephrine - StatPearls - NCBI Bookshelf:

Phenylephrine hydrochloride is a synthetic compound classified as an alpha-1 adrenergic receptor agonist. It is primarily used as a decongestant and vasopressor in medical settings, particularly to treat hypotension during anesthesia and to relieve nasal congestion in conditions such as colds and allergies. The chemical formula for phenylephrine hydrochloride is C₉H₁₄ClNO₂, with a molecular weight of approximately 203.67 g/mol . As a highly hydrophilic compound, it is soluble in water, making it suitable for various pharmaceutical formulations .

Phenylephrine acts as a nasal decongestant by mimicking the effects of epinephrine on alpha-adrenergic receptors in the nasal passages []. When phenylephrine binds to these receptors, it causes constriction of blood vessels, reducing blood flow and tissue swelling in the nasal mucosa. This results in a reduction in congestion and easier breathing [, ].

Phenylephrine hydrochloride is generally safe for most adults when used as directed []. However, potential side effects include headache, nausea, nervousness, and insomnia []. In high doses, it can cause high blood pressure, irregular heartbeat, and anxiety [].

, primarily involving its hydroxyl and amine functional groups. It is susceptible to oxidative deamination by monoamine oxidases, which are enzymes that metabolize biogenic amines. Unlike catecholamines such as norepinephrine, phenylephrine is not metabolized by catechol O-methyltransferase due to its structural configuration, leading to a longer duration of action compared to related compounds . Additionally, phenylephrine can react with acids and oxidizing agents, which may affect its stability and efficacy in pharmaceutical preparations .

Phenylephrine exerts its biological effects primarily through the stimulation of alpha-1 adrenergic receptors located on vascular smooth muscle. This action leads to vasoconstriction, resulting in increased blood pressure and reduced nasal congestion . It has been shown to induce local vasoconstriction when administered topically or intravenously. The compound's pharmacokinetics reveal that it has a relatively short elimination half-life of 2.0 to 3.0 hours, with approximately 86% of the drug excreted in urine, primarily as metabolites .

The synthesis of phenylephrine hydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with the reaction of 4-hydroxyphenylacetone with methylamine.
  • Formation of Intermediate: This reaction yields an intermediate compound that undergoes further hydroxylation.
  • Final Hydrochloride Salt Formation: The final step involves the conversion of the free base form into its hydrochloride salt by reacting it with hydrochloric acid.

This multi-step synthesis allows for the production of enantiomerically pure phenylephrine hydrochloride, which is crucial for its therapeutic efficacy .

Phenylephrine hydrochloride has several clinical applications:

  • Vasopressor Agent: Used during surgical procedures to manage hypotension.
  • Decongestant: Commonly found in over-the-counter medications for nasal congestion relief.
  • Pupil Dilation: Employed in ophthalmology to induce mydriasis (pupil dilation) during eye examinations .
  • Local Anesthetic: Sometimes used in conjunction with local anesthetics to prolong their effect by reducing blood flow at the injection site.

Phenylephrine exhibits significant interactions with other medications and substances:

  • Acetaminophen: Co-administration can increase the bioavailability of phenylephrine by more than double and enhance its cardiovascular effects due to shared metabolic pathways .
  • Monoamine Oxidase Inhibitors: Concurrent use can lead to increased blood pressure due to enhanced vasoconstriction effects.
  • Other Vasopressors: Care should be taken when combining phenylephrine with other agents that affect blood pressure or heart rate, as this may lead to additive effects and potential cardiovascular complications .

Phenylephrine shares structural similarities with several other compounds, particularly catecholamines. Here are some notable comparisons:

CompoundStructure SimilarityUnique Features
NorepinephrineSimilar amine structureHas additional hydroxyl group; acts on both alpha and beta receptors
EpinephrineSimilar core structureActs on both alpha and beta receptors; more potent vasodilator
MethoxamineSimilar beta-hydroxyl groupPrimarily used as a vasopressor; less common than phenylephrine
PivenfrineEster derivative of phenylephrineGreater lipophilicity; different pharmacokinetic properties

Phenylephrine's uniqueness lies in its selective action on alpha-1 adrenergic receptors without significant beta activity, making it particularly effective for specific therapeutic uses such as nasal decongestion and managing hypotension without causing unwanted cardiac stimulation seen with other sympathomimetics .

Purity

> 98%

Physical Description

Phenylephrine hydrochloride is an odorless white microcrystalline powder. Bitter taste. pH (1% aqueous solution) about 5. (NTP, 1992)

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

203.0713064 g/mol

Monoisotopic Mass

203.0713064 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Melting Point

284 to 293 °F (NTP, 1992)

UNII

04JA59TNSJ

Related CAS

59-42-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 359 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 359 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 358 of 359 companies with hazard statement code(s):;
H302 (89.66%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (27.65%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (13.69%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (38.55%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (22.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.41%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (13.13%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H371 (10.06%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H411 (10.06%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Lens therapeutic procedures
Prevention of pain during cataract surgery

Pharmacology

Phenylephrine Hydrochloride is the hydrochloride salt form of phenylephrine, a direct-acting sympathomimetic amine chemically related to adrenaline and ephedrine with potent vasoconstrictor property. Phenylephrine is a post-synaptic alpha-adrenergic receptor agonist that causes vasoconstriction, increases systolic/diastolic pressures, reflex bradycardia, and stroke output.

MeSH Pharmacological Classification

Cardiotonic Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

61-76-7

Wikipedia

Phenylephrine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Benzenemethanol, 3-hydroxy-.alpha.-[(methylamino)methyl]-, hydrochloride (1:1), (.alpha.R)-: ACTIVE

Dates

Modify: 2023-09-13
1: Kato M, Nitta K, Kano Y, Yamada M, Ishii N, Hashimoto T, Ohyama M. Case of
phenylephrine hydrochloride-induced periorbital contact dermatitis with fulminant
keratoconjunctivitis causing pseudomembrane formation. J Dermatol. 2017 Oct 6.
doi: 10.1111/1346-8138.14077. [Epub ahead of print] PubMed PMID: 28983944.


2: Mostafa NM, Elsayed GM, Hassan NY, El Mously DA. Development and Validation of
Eco-Friendly Liquid Chromatographic and Spectrophotometric Methods for
Simultaneous Determination of Coformulated Drugs: Phenylephrine Hydrochloride and
Prednisolone Acetate. J AOAC Int. 2017 Nov 1;100(6):1761-1770. doi:
10.5740/jaoacint.17-0001. Epub 2017 Jul 24. PubMed PMID: 28737123.


3: de Oliveira GG, Feitosa A, Loureiro K, Fernandes AR, Souto EB, Severino P.
Compatibility study of paracetamol, chlorpheniramine maleate and phenylephrine
hydrochloride in physical mixtures. Saudi Pharm J. 2017 Jan;25(1):99-103. doi:
10.1016/j.jsps.2016.05.001. Epub 2016 May 7. PubMed PMID: 28223869; PubMed
Central PMCID: PMC5310159.


4: Rezk MR, Fayed AS, Marzouk HM, Abbas SS. Chromatographic Determination of
Cyclopentolate Hydrochloride and Phenylephrine Hydrochloride in the Presence of
Their Potential Degradation Products. J AOAC Int. 2017 Mar 1;100(2):434-444. doi:
10.5740/jaoacint.16-0215. Epub 2016 Nov 30. PubMed PMID: 28118561.


5: Elfatatry HM, Mabrouk MM, Hammad SF, Mansour FR, Kamal AH, Alahmad S.
Development and Validation of Chemometric-Assisted Spectrophotometric Methods for
Simultaneous Determination of Phenylephrine Hydrochloride and Ketorolac
Tromethamine in Binary Combinations. J AOAC Int. 2016 Sep;99(5):1247-51. doi:
10.5740/jaoacint.16-0106. Epub 2016 Aug 13. PubMed PMID: 27522949.


6: Belal TS, El-Kafrawy DS, Mahrous MS, Abdel-Khalek MM, Abo-Gharam AH. Validated
spectrophotometric and chromatographic methods for simultaneous determination of
ketorolac tromethamine and phenylephrine hydrochloride. Ann Pharm Fr. 2016
Jul;74(4):267-82. doi: 10.1016/j.pharma.2015.12.006. Epub 2016 Feb 16. PubMed
PMID: 26895689.


7: El Yazbi FA, Hassan EM, Khamis EF, Ragab MA, Hamdy MM. Development and
Validation of a High-Performance Thin-Layer Chromatographic Method for the
Simultaneous Determination of Two Binary Mixtures Containing Ketorolac
Tromethamine with Phenylephrine Hydrochloride and with Febuxostat. J Chromatogr
Sci. 2016 May-Jun;54(5):819-28. doi: 10.1093/chromsci/bmv250. Epub 2016 Feb 3.
PubMed PMID: 26847918; PubMed Central PMCID: PMC4890447.


8: Meltzer EO, Ratner PH, McGraw T. Phenylephrine hydrochloride modified-release
tablets for nasal congestion: a randomized, placebo-controlled trial in allergic
rhinitis patients. Ann Allergy Asthma Immunol. 2016 Jan;116(1):66-71. doi:
10.1016/j.anai.2015.10.022. Epub 2015 Nov 7. PubMed PMID: 26560899.


9: Kryvanych O, Bevz N, Harna N, Bevz O. The use of
2,6-dichloroquinone-4chlorimide for quantitative determination of phenylephrine
hydrochloride in combined tablets with paracetamol and chlorpheniramine maleate.
Ceska Slov Farm. 2015 Nov;64(5):216-9. PubMed PMID: 28649822.


10: Gosliga JM, Barter LS. Cardiovascular effects of dopamine hydrochloride and
phenylephrine hydrochloride in healthy isoflurane-anesthetized New Zealand White
rabbits (Oryctolagus cuniculus). Am J Vet Res. 2015 Feb;76(2):116-21. doi:
10.2460/ajvr.76.2.116. PubMed PMID: 25629908.

Explore Compound Types